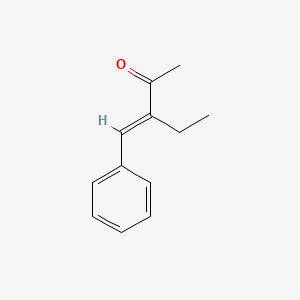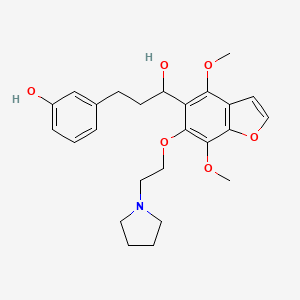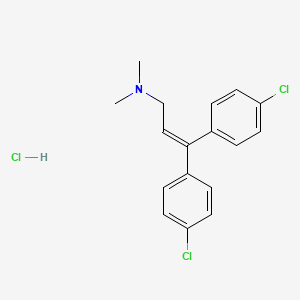
2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrochloride is a synthetic organic compound. It is known for its unique chemical structure, which includes a propenylamine backbone substituted with two para-chlorophenyl groups and two N,N-dimethyl groups. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrochloride typically involves multiple steps:
Formation of the Propenylamine Backbone: This can be achieved through the reaction of an appropriate aldehyde with a primary amine under reductive amination conditions.
Introduction of Para-Chlorophenyl Groups: This step involves the substitution of hydrogen atoms on the propenylamine backbone with para-chlorophenyl groups. This can be done using Friedel-Crafts alkylation or acylation reactions.
N,N-Dimethylation:
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction conditions and ensure consistent product quality.
Purification Steps: Such as recrystallization or chromatography to remove impurities.
Quality Control: Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s purity and structure.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenylamine backbone, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the propenylamine backbone to a saturated amine.
Substitution: The para-chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used in polar aprotic solvents.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Saturated amine derivatives.
Substitution: Compounds with various substituents replacing the chlorine atoms on the para-chlorophenyl groups.
Aplicaciones Científicas De Investigación
2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-diethyl-, hydrochloride
- 2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N-methyl-, hydrochloride
- 2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrobromide
Uniqueness
2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrochloride is unique due to its specific substitution pattern and the presence of N,N-dimethyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
21165-52-6 |
|---|---|
Fórmula molecular |
C17H18Cl3N |
Peso molecular |
342.7 g/mol |
Nombre IUPAC |
3,3-bis(4-chlorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20(2)12-11-17(13-3-7-15(18)8-4-13)14-5-9-16(19)10-6-14;/h3-11H,12H2,1-2H3;1H |
Clave InChI |
AFRMBEPXLCTCKZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


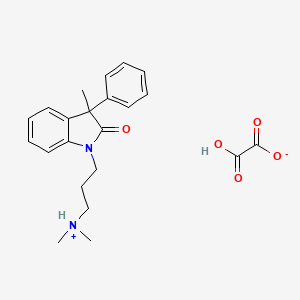
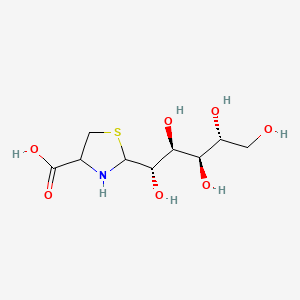
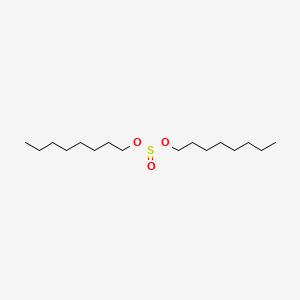

![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
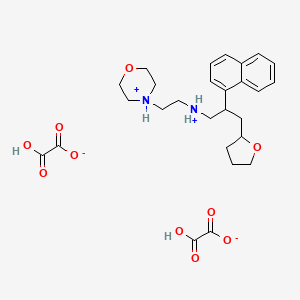
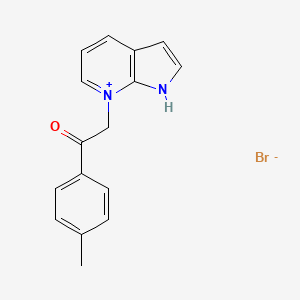
![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
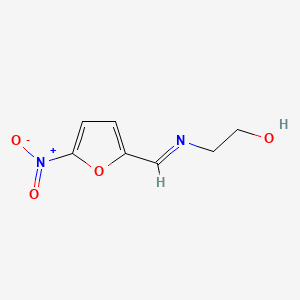
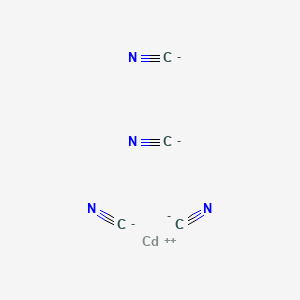
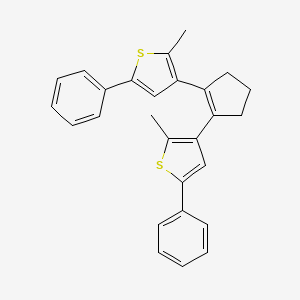
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
